molecular formula C15H13NO2 B2712912 4-BENZYL-2H-1,4-BENZOXAZIN-3-ONE CAS No. 63208-65-1

4-BENZYL-2H-1,4-BENZOXAZIN-3-ONE

Cat. No.: B2712912
CAS No.: 63208-65-1
M. Wt: 239.274
InChI Key: VHTLTHHJLPLDOK-UHFFFAOYSA-N
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Description

4-Benzyl-2H-1,4-benzoxazin-3-one is a benzoxazinone derivative supplied for research purposes. This compound features a planar, heterocyclic core structure that is of significant interest in medicinal chemistry . The 2H-1,4-benzoxazin-3(4H)-one scaffold is recognized for its low toxicity profile and diverse biological activities, which have been explored in the development of various therapeutic agents . Scientific literature indicates that structurally related benzoxazinone derivatives have demonstrated potent anticancer activity by acting as DNA intercalating agents, thereby inducing DNA damage, triggering apoptosis, and activating autophagy pathways in tumor cells . Furthermore, this class of compounds has been investigated for other pharmacological effects, including anticonvulsant properties, highlighting its versatility as a valuable scaffold in drug discovery . The benzyl substitution at the 4-position may influence the compound's lipophilicity and its interaction with biological targets. Researchers can utilize this building block in the synthesis of novel hybrid molecules, such as those conjugated with 1,2,3-triazoles, to develop new lead compounds with enhanced biological activity . This product is intended for research use only and is not approved for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-15-11-18-14-9-5-4-8-13(14)16(15)10-12-6-2-1-3-7-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTLTHHJLPLDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Benzyl 2h 1,4 Benzoxazin 3 One and Its Analogs

Retrosynthetic Analysis of the 2H-1,4-Benzoxazin-3-one Core Structure

A retrosynthetic analysis of the 4-benzyl-2H-1,4-benzoxazin-3-one structure reveals several strategic disconnections for its synthesis. The two primary approaches hinge on the formation of the heterocyclic ring's ether and amide bonds.

Approach A: C-N/C-O Bond Formation from o-Aminophenol. This classical approach involves disconnecting the amide bond and the ether bond. This leads back to an o-aminophenol precursor and a two-carbon electrophile, typically an α-haloacetyl halide like chloroacetyl chloride. The N-benzyl group can be installed either prior to cyclization or, more commonly, after the formation of the unsubstituted 2H-1,4-benzoxazin-3(4H)-one ring. ijsr.net

Approach B: C-O Bond Formation from a Phenolic Precursor. This modern strategy involves an intramolecular C-O bond formation as the key ring-closing step. This can be achieved through several pathways:

Nucleophilic Aromatic Substitution (Smiles Rearrangement): Disconnection of the ether bond leads to an N-substituted-2-(o-halophenoxy)acetamide intermediate. This intermediate is formed from an o-halophenol and an N-benzyl-2-chloroacetamide. semanticscholar.orgresearchgate.net

Metal-Catalyzed Cyclization: This approach also relies on an intramolecular C-O bond formation but utilizes a transition metal catalyst (e.g., copper or palladium). The retrosynthetic precursors are typically o-halophenols and N-benzyl-2-chloroacetamide, which couple in a one-pot cascade reaction. nih.govrsc.org

These distinct retrosynthetic pathways offer flexibility in substrate scope and reaction conditions, allowing for the synthesis of a diverse library of benzoxazinone (B8607429) derivatives.

Classical and Modern Approaches to the Benzoxazinone Ring System Synthesis

The construction of the benzoxazinone ring can be accomplished through various methods, ranging from traditional condensation reactions to sophisticated metal-catalyzed and rearrangement strategies.

Cyclization Reactions via o-Aminophenol Derivatives and Acyl Chlorides

The most straightforward and traditional method for synthesizing the 2H-1,4-benzoxazin-3-one core involves the reaction of an o-aminophenol with an α-haloacetyl chloride, such as chloroacetyl chloride. ijsr.net This process typically occurs in two steps:

N-Acylation: The amino group of the o-aminophenol attacks the electrophilic carbonyl carbon of the chloroacetyl chloride to form an N-(2-hydroxyphenyl)-2-chloroacetamide intermediate. ijsr.net

Intramolecular O-Alkylation (Cyclization): In the presence of a base (e.g., potassium carbonate), the phenoxide, formed by deprotonation of the hydroxyl group, undergoes an intramolecular Williamson ether synthesis, displacing the chloride to form the six-membered heterocyclic ring. ijsr.netsemanticscholar.org

This method is robust and widely used; however, it can be limited by the availability of substituted o-aminophenols. The N-benzyl group is typically introduced in a subsequent step via alkylation of the resulting 2H-1,4-benzoxazin-3(4H)-one. ijsr.netsemanticscholar.org

Table 1: Typical Conditions for Classical Benzoxazinone Synthesis

StepReactantsReagents & ConditionsProductRef.
1. Acylationo-Aminophenol, Chloroacetyl chlorideChloroform, 60°C, 16 h2-Chloro-N-(2-hydroxyphenyl)acetamide ijsr.net
2. Cyclization2-Chloro-N-(2-hydroxyphenyl)acetamideK₂CO₃, DMF, reflux2H-1,4-benzoxazin-3(4H)-one semanticscholar.org

Smiles Rearrangement Strategies for Benzoxazinone Formation

A powerful and elegant method for synthesizing substituted benzoxazinones is through a Smiles rearrangement. researchgate.netnih.gov This reaction is an intramolecular nucleophilic aromatic substitution where an aryl group migrates from one heteroatom to another. In this context, it allows for the formation of the benzoxazinone ring from readily available 2-chlorophenols. semanticscholar.org

The process begins with the O-alkylation of a substituted 2-chlorophenol (B165306) with an N-substituted-2-chloroacetamide (e.g., N-benzyl-2-chloroacetamide) in the presence of a base like potassium carbonate. semanticscholar.org The resulting N-substituted-2-(2-chlorophenoxy)acetamide intermediate is then treated with a stronger base, such as cesium carbonate, in a polar aprotic solvent like DMF under reflux. semanticscholar.orgresearchgate.net This induces the Smiles rearrangement, where the amide nitrogen attacks the aromatic carbon bearing the oxygen, proceeding through a spiro-type intermediate, to form the final cyclized product. semanticscholar.org

This method is particularly advantageous as it allows for the synthesis of specifically substituted benzoxazinones that are not easily accessible through the classical o-aminophenol route. semanticscholar.orgnih.gov For instance, the synthesis of 4-benzyl-7-methyl-2H-1,4-benzoxazin-3(4H)-one was efficiently achieved using this strategy. semanticscholar.org

Table 2: Smiles Rearrangement for Benzoxazinone Synthesis

Starting MaterialsReagents & ConditionsProductYieldRef.
2-Chloro-4-methylphenol (B1207291), N-Benzyl-2-chloroacetamide1. K₂CO₃, CH₃CN, rt 2. Cs₂CO₃, DMF, reflux4-Benzyl-7-methyl-2H-1,4-benzoxazin-3(4H)-one68% semanticscholar.org
2,4-Dichlorophenol, N-Benzyl-2-chloroacetamideCs₂CO₃, DMF, reflux4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one70% nih.gov

Copper-Catalyzed and Palladium-Catalyzed Cyclization Processes

Modern synthetic chemistry has introduced transition-metal catalysis as an efficient tool for constructing heterocyclic rings. Both copper and palladium catalysts have been successfully employed for the synthesis of 2H-1,4-benzoxazin-3-ones.

Copper-Catalyzed Synthesis: Copper(I)-catalyzed cascade reactions provide a highly efficient one-pot method for preparing N-substituted 2H-1,4-benzoxazin-3-ones from o-halophenols and 2-chloroacetamides. nih.govacs.org This process typically involves a sequence of nucleophilic substitution followed by a copper-catalyzed intramolecular C-O coupling cyclization. acs.org The reaction proceeds under relatively simple conditions, often using CuI as the catalyst in the presence of a base like cesium carbonate and a ligand such as 1,10-phenanthroline (B135089) in a solvent like dioxane. rsc.orgpsu.edu Ligand-free copper-catalyzed systems have also been developed, offering a more cost-effective and practical alternative. thieme-connect.comumanitoba.caorganic-chemistry.org This method has a broad substrate scope and offers good to excellent yields, making it attractive for creating diverse molecular libraries. rsc.orgacs.org

Palladium-Catalyzed Synthesis: Palladium catalysis is also a viable strategy for synthesizing benzoxazine (B1645224) derivatives, although it is more commonly reported for related isomers or analogs. scispace.comorganic-chemistry.org The reactions often proceed through a tandem or cascade mechanism involving C-O or C-N bond formation. For example, palladium-catalyzed cyclocarbonylation of o-iodoanilines with acid chlorides can produce 3,1-benzoxazin-4-ones. acs.org Other palladium-catalyzed cycloadditions have been used to form functionalized indolines from benzoxazinone precursors, highlighting the utility of palladium in manipulating these ring systems. organic-chemistry.orgthieme-connect.com These methods demonstrate the potential of palladium catalysis for constructing the core benzoxazinone structure through intramolecular cross-coupling reactions.

Table 3: Comparison of Catalytic Systems for Benzoxazinone Synthesis

Catalyst SystemReactantsConditionsKey FeaturesRef.
Copper (CuI)o-Halophenol, 2-ChloroacetamideCs₂CO₃, 1,10-phenanthroline, dioxane, 90°COne-pot cascade, broad scope, good yields rsc.orgacs.orgpsu.edu
Copper (CuI, Ligand-Free)o-Halophenol, ChloroacetamideBase, solventCost-effective, simpler procedure thieme-connect.comumanitoba.ca
Palladium (Pd(OAc)₂)N-Alkyl-N-arylanthranilic acidAg₂O (oxidant)Intramolecular C-H activation mdpi.com

Specific N-Benzylation and Alkylation Methods for 4-Substituted Benzoxazinones

The introduction of a substituent at the N-4 position, such as the benzyl (B1604629) group in the title compound, is a critical step that dictates the final product. This can be achieved either by incorporating the N-substituent into one of the starting materials or by alkylating the parent benzoxazinone ring after its formation.

Precursor-based N-Substitution: In many modern synthetic routes, such as the Smiles rearrangement and copper-catalyzed methods, an N-substituted chloroacetamide (e.g., N-benzyl-2-chloroacetamide) is used as a key building block. semanticscholar.orgacs.org This approach directly installs the desired group at the N-4 position during the ring-forming sequence, offering an efficient and direct pathway to the final product.

Post-cyclization N-Alkylation: In the classical synthesis starting from o-aminophenol, the unsubstituted 2H-1,4-benzoxazin-3(4H)-one is typically formed first. ijsr.net The N-H proton of this intermediate is acidic and can be deprotonated by a base (e.g., K₂CO₃, NaH, NaOEt) to form an amide anion. This anion then acts as a nucleophile, reacting with an alkylating agent like benzyl chloride or benzyl bromide to yield the desired 4-substituted product. semanticscholar.org

Optimization of N-Alkylation Conditions (e.g., Phase Transfer Catalysis, Base Effects)

The efficiency of the N-alkylation reaction can be significantly influenced by the choice of base, solvent, and catalyst. Optimization of these conditions is crucial for achieving high yields and minimizing reaction times.

Base Effects: A variety of bases can be used for the deprotonation of the benzoxazinone nitrogen, including potassium carbonate, sodium hydroxide (B78521), and sodium ethoxide. Studies have shown that stronger bases like sodium ethoxide can lead to better results compared to potassium carbonate or sodium hydroxide in certain systems.

Phase Transfer Catalysis (PTC): N-alkylation often involves a solid or aqueous inorganic base and an organic substrate, creating a heterogeneous system. Phase transfer catalysis is a powerful technique to overcome the immiscibility of the reactants. rsc.orgacsgcipr.org A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt like triethylbenzylammonium chloride (TEBA), facilitates the transport of the hydroxide or alkoxide anion from the solid/aqueous phase into the organic phase. iajpr.com This increases the concentration of the nucleophile in the vicinity of the substrate, dramatically accelerating the reaction rate and often allowing for milder conditions. rsc.orgacsgcipr.org

Microwave Irradiation: To further enhance reaction rates and reduce lengthy reaction times (which can be 6-8 hours under conventional heating), microwave irradiation has been successfully applied to the N-alkylation of benzoxazinones. When combined with phase transfer catalysis and a solid support like silica (B1680970) gel, microwave-assisted synthesis can reduce reaction times to mere minutes while maintaining high yields. iajpr.com

Table 4: Optimization of N-Alkylation of 2H-1,4-Benzoxazin-3(4H)-one

Alkylating AgentBaseCatalyst/SupportConditionsTimeYieldRef.
Benzyl ChlorideNaOH (powder)TEBAAcetonitrile, reflux6-8 h-
Benzyl BromideNaOEtTEBA / Silica gelMicrowave (400W)8-10 minHigh
VariousNaOH (aq)Quaternary Ammonium SaltContinuous flow reactor->99% rsc.org

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering significant advantages over conventional heating methods for the synthesis of benzoxazinones. The application of microwave irradiation can dramatically reduce reaction times, often from hours to mere minutes, while frequently improving product yields. psu.edukoreascience.kr

One prominent method involves the Smiles rearrangement, where substituted benzo researchgate.netrsc.orgoxazin-3-ones are efficiently produced. psu.edu For instance, the synthesis of 4-benzyl substituted benzoxazinones, which would typically require several hours of refluxing under conventional conditions, can be completed in minutes using a microwave reactor. psu.edusemanticscholar.org This rapid heating, combined with the potential for specific non-thermal microwave effects, leads to a remarkable increase in reaction rates. researchgate.net

Research has demonstrated the successful synthesis of various 2-substituted 4H-3,1-benzoxazin-4-ones from 2-acylaminobenzoic acid and acetic anhydride (B1165640) under microwave and solvent-free conditions, highlighting the method's efficiency. researchgate.net Similarly, this compound analogs have been conveniently prepared from 2-aminophenol (B121084) and other precursors using microwave assistance. chem-soc.si The formation of the benzoxazinone ring, a key intermediate in the synthesis of other complex molecules like quinazolinones, is significantly expedited by this approach. scholarsresearchlibrary.com

The table below provides a comparative analysis of reaction times and yields for the synthesis of various this compound analogs via Smiles rearrangement, contrasting conventional heating with microwave irradiation.

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Benzoxazinone Synthesis Data sourced from Hua et al., 2008 psu.edu

Product (Analog of this compound)MethodReaction TimeYield (%)
4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-oneConventional Heating4 h70
Microwave Irradiation5 min85
4-Benzyl-6-chloro-2H-1,4-benzoxazin-3(4H)-oneConventional Heating4 h65
Microwave Irradiation5 min82
4-Benzyl-8-chloro-2H-1,4-benzoxazin-3(4H)-oneConventional Heating5 h67
Microwave Irradiation8 min75
4-Benzyl-6-methyl-2H-1,4-benzoxazin-3(4H)-oneConventional Heating5 h65
Microwave Irradiation8 min78

Furthermore, combining microwave heating with green chemistry principles, such as using recyclable nanocatalysts, has proven effective for producing benzoxazinones in one-pot, solvent-free conditions, achieving high yields in as little as 15-30 minutes. benthamdirect.com

Green Chemistry Principles in Benzoxazinone Synthesis

The integration of green chemistry principles into the synthesis of benzoxazinones is a significant area of research, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ingentaconnect.comglobalauthorid.com This involves developing methodologies that are not only efficient but also sustainable. tandfonline.com

A primary goal of green synthesis is to minimize or eliminate the use of volatile and toxic organic solvents. Solvent-free, or solid-state, reaction conditions represent an ideal approach. One such method is solvent-assisted grinding, which enables the synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones through a rapid cyclodehydration reaction without the need for bulk solvents. organic-chemistry.org Patent literature also describes one-step, solventless systems for preparing benzoxazine compounds by heating a homogenous mixture of the reactants (a phenolic compound, a primary amine, and an aldehyde). google.com Microwave-assisted syntheses are often conducted under solvent-free conditions, further enhancing their green credentials. researchgate.netresearchgate.net

Atom economy is another core principle of green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. Methodologies with high atom economy are designed to produce minimal to no waste. For the synthesis of benzoxazinones, several atom-economical approaches have been developed:

Oxidative Coupling: A method for the oxidation of 2-arylindoles to 2-arylbenzoxazinones utilizes oxone as the sole oxidant, resulting in a quick and atom-economical assembly with high yields. rsc.org

Carbonylative Coupling: Heterogeneous palladium-catalyzed carbonylative coupling of 2-iodoanilines with aryl iodides provides an atom-economical route to 2-arylbenzoxazinones. organic-chemistry.org Similarly, Rh(III)-catalyzed ortho-carbonylation of anilines using CO as the carbonyl source is a highly atom-economical, one-pot process. mdpi.com

Dearomatization Reactions: Chiral Brønsted acid-catalyzed dearomatization of phenol-tethered homopropargyl amines allows for a practical and atom-economical synthesis of related fused polycyclic structures. researchgate.net

These methods avoid the use of stoichiometric reagents that would generate significant waste, aligning with the goals of sustainable chemical production.

The development of sustainable and recyclable catalysts is crucial for green chemistry. For benzoxazinone synthesis, several innovative catalyst systems have been reported.

Heterogeneous Nanocatalysts: Magnetic nanoparticles have gained attention as highly efficient and reusable catalysts due to their high surface area and simple recovery using an external magnet.

Fe₃O₄ Nanoparticles: Ferromagnetic Fe₃O₄ nanoparticles, synthesized using a green approach with plant extracts (e.g., Artemisia annua), have been successfully employed as catalysts for preparing benzoxazinone derivatives. rsc.orgrsc.org

Core-Shell Nanocatalysts: More complex systems, such as a super-magnetic nano-hybrid (γ-Fe₂O₃@CPTMS-DETA@SO₃H) benthamdirect.com and MgFe₂O₄@SiO₂–SO₃H researchgate.net, have been developed as robust, recyclable acid catalysts. These catalysts facilitate the one-pot, solvent-free synthesis of benzoxazinones under microwave irradiation and can be reused for multiple cycles without a significant drop in catalytic activity. benthamdirect.comresearchgate.net

Ionic Liquids and Deep Eutectic Solvents: These alternative reaction media offer advantages such as low volatility, thermal stability, and potential for reuse.

NHC Precursor Ionic Liquid: A reusable ionic liquid that acts as a thermal-activated N-heterocyclic carbene (NHC) precursor has been used to catalyze the synthesis of benzoxazinones. jxnutaolab.com This system is particularly green as it operates under base-free conditions and uses air as the sole oxidant. jxnutaolab.com

Deep Eutectic Solvents (DES): A deep eutectic solvent composed of choline (B1196258) chloride and urea (B33335) has been used as both the reaction medium and catalyst for the one-pot synthesis of 2H-benzo[b] researchgate.netrsc.orgoxazin-3(4H)-one derivatives. arkat-usa.orgresearchgate.net This method proceeds efficiently at room temperature without requiring any additional base or catalyst, showcasing a highly sustainable approach. arkat-usa.org

The following table summarizes various green methodologies for benzoxazinone synthesis.

Table 2: Overview of Green Synthetic Approaches for Benzoxazinones

MethodologyCatalyst/SystemKey Green FeaturesReference
Microwave-Assisted SynthesisMgFe₂O₄@SiO₂–SO₃HSolvent-free, reusable magnetic catalyst, rapid reaction researchgate.net
Solvent-Free SynthesisHeat (no catalyst)Solventless, one-pot, three-component reaction google.com
Atom-Economical OxidationOxoneUses sole oxidant, high atom economy rsc.org
Sustainable CatalysisGreen-fabricated Fe₃O₄ NPsBiologically synthesized, reusable catalyst rsc.orgrsc.org
Oxidative NHC CatalysisReusable Ionic LiquidBase-free, uses air as oxidant, reusable catalyst jxnutaolab.com
Deep Eutectic Solvent SynthesisCholine Chloride:UreaBiodegradable solvent, no extra catalyst/base needed, room temp. arkat-usa.org

Chemical Reactivity and Derivatization Strategies of 4 Benzyl 2h 1,4 Benzoxazin 3 One

Nucleophilic Attack and Ring-Opening Mechanisms of the Benzoxazinone (B8607429) Lactone

The heterocyclic core of 4-benzyl-2H-1,4-benzoxazin-3-one contains an endocyclic ester (lactone) linkage within a six-membered ring, which also has amide character due to the adjacent nitrogen atom. This feature, often referred to as a carbamate (B1207046) or, more accurately, a cyclic N-acyl hemiaminal ether analogue, is susceptible to nucleophilic attack, potentially leading to ring-opening.

The reactivity of the C-3 carbonyl group is a focal point for such transformations. Strong nucleophiles can attack the electrophilic carbonyl carbon, initiating a ring-opening sequence. For instance, reaction with potent nitrogen nucleophiles like hydrazine (B178648) or primary amines can lead to the cleavage of the C-O bond. This reactivity is analogous to that observed in related 3,1-benzoxazin-4-one isomers, which react with nitrogen nucleophiles to yield 3-substituted-4(3H)-quinazolinones via a hetero-ring opening followed by cyclization. ijsr.netmdpi.com Similarly, treatment with carbon nucleophiles like Grignard reagents can result in ring cleavage. mdpi.com

The stability of the lactone ring can also be compromised under certain conditions. For example, related lactone-lactam structures have been observed to undergo ring-opening and formation of oxalamide precursors when recrystallized from protic solvents like ethanol. sci-hub.st The chemical reactivity of benzoxazinoids towards various nucleophiles is a subject of significant interest, as it is believed to be linked to their biological activity. The ability to form a multi-centered electrophile under biological conditions, potentially through ring-opening or formation of a cationic intermediate, may be a key feature of their mechanism of action. sci-hub.st

Reagent/ConditionProduct TypeMechanism
Strong N-nucleophiles (e.g., hydrazine, amines)Ring-opened amides or recyclized heterocycles (e.g., quinazolinones)Nucleophilic acyl substitution at C-3 followed by ring cleavage.
Strong C-nucleophiles (e.g., Grignard reagents)Ring-opened ketones/carbinolsNucleophilic addition to C-3 carbonyl, leading to ring cleavage.
Protic Solvents (e.g., Ethanol)Ring-opened ester-amidesSolvolysis of the lactone bond. sci-hub.st

Electrophilic and Nucleophilic Substitution Reactions on the Benzene (B151609) Moiety

The benzene ring of the benzoxazinone scaffold can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. The regioselectivity of these reactions is directed by the combined electronic effects of the fused oxazine (B8389632) ring substituents: the electron-donating ether oxygen and the electron-withdrawing N-acyl group. The nitrogen atom's lone pair is delocalized into the carbonyl group, making the ether oxygen the more activating substituent, directing electrophiles primarily to the para position (C-7) and to a lesser extent, the ortho position (C-5).

A clear example of this is the formylation reaction. researchgate.net When N-benzyl-3,4-dihydro-2H-1,4-benzoxazine derivatives are subjected to Vilsmeier-Haack conditions (POCl₃/DMF), substitution occurs exclusively at the 7-position, para to the ring oxygen. researchgate.net In contrast, Rieche's formylation method (using dichloromethyl methyl ether and a Lewis acid) on related systems gives a mixture of 6- and 8-formylated products, suggesting a different mechanism or reacting species. researchgate.net

Halogenation is another important electrophilic substitution. Bromination of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones has been shown to produce 6,7-dibromo derivatives, indicating that under certain conditions, multiple substitutions can occur on the activated ring. mdma.chorganic-chemistry.org

ReactionReagentsPosition of SubstitutionProduct Example
FormylationPOCl₃ / DMF (Vilsmeier-Haack)7-position4-Benzyl-7-formyl-2H-1,4-benzoxazine-3(4H)-one researchgate.net
BrominationBr₂6- and 7-positions6,7-Dibromo-2-alkyl-2H-1,4-benzoxazin-3(4H)-one organic-chemistry.org

Transformations and Functionalization of the N-Benzyl Group

The N-benzyl group is a common protecting group for the nitrogen atom in the benzoxazinone core. Its removal is a key transformation, yielding the corresponding N-H derivative, which can then be subjected to further functionalization. The primary method for this transformation is debenzylation.

Catalytic transfer hydrogenation is a widely used and efficient method for N-debenzylation. mdma.chresearchgate.net This reaction is typically carried out using a palladium catalyst (e.g., 10% Pd-C) and a hydrogen donor like ammonium (B1175870) formate, formic acid, or cyclohexene. researchgate.netmpg.de These conditions are generally mild and rapid, often proceeding to completion in under an hour at reflux temperature. researchgate.net This method is compatible with a wide variety of functional groups, making it a versatile tool in complex molecule synthesis.

More recent methodologies have also been developed. For instance, transfer hydrogenolysis using tetrahydroxydiboron (B82485) (B₂(OH)₄) in water with a polymer-supported nano-palladium catalyst provides a safe and mild alternative to traditional methods using gaseous hydrogen. chem-soc.si Additionally, visible-light-mediated oxidative debenzylation using a photooxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) represents a modern approach that avoids harsh reductive conditions and is compatible with reducible functional groups like alkenes and alkynes.

MethodReagentsKey Features
Catalytic Transfer Hydrogenation10% Pd-C, Ammonium FormateRapid, mild, high-yielding, common laboratory practice. researchgate.net
Water-based Transfer HydrogenolysisPolymer-supported Pd nano-catalyst, B₂(OH)₄Green chemistry approach, avoids flammable solvents and H₂ gas. chem-soc.si
Visible-Light Oxidative DebenzylationDDQ, Visible LightMild oxidative conditions, compatible with reducible functional groups.

Derivatization at the C-2 Position of the Heterocyclic Ring

The C-2 methylene (B1212753) group of the this compound ring is activated by the adjacent oxygen atom and the N-acyl group. This position is amenable to deprotonation to form an enolate or an equivalent nucleophilic species, which can then react with various electrophiles. This allows for the introduction of a wide range of substituents at the C-2 position.

Alkylation and acylation at this position are common strategies. For example, various 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones have been synthesized, demonstrating the feasibility of introducing simple alkyl chains. organic-chemistry.org More complex side chains can also be introduced, as shown by the synthesis of derivatives bearing an amino side chain, such as 4-benzyl-3,4-dihydro-2-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propyl]-2H-1,4-benzoxazine.

Furthermore, the C-2 position can be functionalized to create a platform for subsequent reactions. For instance, a 2-(2-hydroxyethyl) side chain can be introduced, which can then be used in condensation reactions. This approach was used in the synthesis of 4-benzyl-2-(2-(4-oxo-2-thioxothiazolidin-5-ylidene)ethyl)-2H-1,4-benzoxazin-3(4H)-ones, where the C-2 functionalized intermediate undergoes a Knoevenagel-type condensation with rhodanine (B49660) derivatives.

Stereoselective Synthesis and Chiral Induction Approaches for Benzoxazinone Derivatives

The development of stereoselective methods for the synthesis and derivatization of benzoxazinones is crucial, as chirality often plays a key role in biological activity. The C-2 position is a common stereocenter in many derivatives.

One approach involves the stereoselective derivatization of a pre-existing racemic scaffold. A notable example is the double diastereoselective glucosidation of racemic 2-hydroxy-2H-1,4-benzoxazin-3(4H)-ones. sci-hub.st This method allows for the synthesis of acetal (B89532) glucosides with the natural configuration, effectively resolving the racemic hemiacetal precursor and installing a chiral auxiliary. sci-hub.st

Alternatively, stereoselectivity can be introduced during the construction of the heterocyclic ring itself. Copper-catalyzed three-component coupling reactions have been developed for the efficient and stereoselective synthesis of benzoxazine (B1645224) cores, providing a direct route to chiral building blocks. These methods often employ chiral ligands or auxiliaries to induce asymmetry in the final product.

Reaction Pathways Leading to Fused Heterocyclic Systems from Benzoxazinones

The this compound scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems. This is typically achieved by introducing reactive handles onto the core structure, which can then participate in cycloaddition or condensation reactions.

A powerful strategy involves 1,3-dipolar cycloaddition reactions. For instance, a propargyl group can be installed on the nitrogen atom to give 4-(prop-2-yn-1-yl)-2H-1,4-benzoxazin-3-one. This alkyne can then react with an azide (B81097) (a 1,3-dipole) in a "click chemistry" approach to form a triazole ring. If the azide component also contains a reactive group, such as an allyl group, a second cycloaddition can be performed, leading to complex polyheterocyclic molecules like isoxazolinyl-1,2,3-triazolyl- mdma.chresearchgate.net-benzoxazin-3-ones.

Annulation reactions involving the benzene part of the scaffold or the heterocyclic ring are also possible. The reaction of related 3,1-benzoxazin-4-ones with reagents like semicarbazide (B1199961) hydrochloride has been shown to yield fused triazolo[2,3-c]quinazoline systems. mdpi.com Reaction with malononitrile (B47326) can lead to a quinoline (B57606) derivative, which can be further cyclized to form an oxazinoquinoline system, demonstrating a heterocyclic transformation pathway. mdpi.com These examples highlight the utility of the benzoxazinone core in generating molecular diversity through the synthesis of fused ring systems.

Computational Chemistry and Theoretical Investigations of 4 Benzyl 2h 1,4 Benzoxazin 3 One

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in determining the three-dimensional structure and electron distribution of 4-benzyl-2H-1,4-benzoxazin-3-one. These calculations provide a static, time-independent view of the molecule's preferred geometry and electronic state.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For the this compound scaffold, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to find the lowest energy conformation. uantwerpen.be This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is reached.

The conformational analysis of the benzoxazinone (B8607429) ring system is of particular interest. X-ray crystallography studies on the related compound, 4-benzyl-7-chloro-2H-1,4-benzoxazin-3-one, revealed that the six-membered heterocyclic ring is not planar. nih.gov Instead, it adopts an envelope conformation, where the oxygen atom is displaced from the mean plane formed by the other five atoms. nih.gov In this specific crystal structure, the two benzene (B151609) rings (the benzoxazine (B1645224) core and the benzyl (B1604629) substituent) are oriented nearly perpendicular to each other, with a dihedral angle of approximately 89.99°. nih.gov DFT-optimized geometries for similar structures have shown good agreement with experimental X-ray diffraction data, validating the accuracy of the theoretical approach. uantwerpen.be

Table 1: Selected Crystallographic Data for 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3-one. nih.gov
ParameterValue
Chemical FormulaC15H12ClNO2
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)5.0894 (11)
b (Å)12.630 (3)
c (Å)20.070 (4)
β (°)91.833 (4)
Volume (ų)1289.4 (5)
ConformationEnvelope

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. imperial.ac.uk The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For benzoxazine derivatives, DFT calculations are used to determine the energies and spatial distributions of these orbitals. researchgate.net The analysis reveals which parts of the molecule are most likely to participate in chemical reactions. The Molecular Electrostatic Potential (MEP) surface is another key output of quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. uantwerpen.be Red-colored regions on an MEP map indicate negative potential (electron-rich), while blue regions indicate positive potential (electron-poor), providing a guide to intermolecular interactions and reactive sites.

Table 2: Conceptual Overview of Frontier Molecular Orbital Analysis.
ConceptSignificance in Chemical Reactivity
HOMO (Highest Occupied Molecular Orbital)Region of the molecule most likely to donate electrons (nucleophilic center).
LUMO (Lowest Unoccupied Molecular Orbital)Region of the molecule most likely to accept electrons (electrophilic center).
HOMO-LUMO Gap (ΔE)Indicates chemical stability and reactivity. A larger gap suggests higher stability.

DFT methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) are performed on the optimized geometry. uantwerpen.beresearchgate.net By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific stretching, bending, or torsional motions of the atoms, aiding in the interpretation of experimental IR and Raman spectra. uantwerpen.be

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. uantwerpen.be Comparing the computed NMR spectra with experimental data serves as a powerful tool for structural elucidation. uantwerpen.besemanticscholar.org These computational predictions are invaluable not only for structure confirmation but also for providing mechanistic insights into how structural changes influence spectroscopic properties.

Molecular Dynamics Simulations for Conformational Stability and Ligand Dynamics

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations are used to study the conformational stability and flexibility of this compound and its derivatives in a simulated biological environment (e.g., in water). acs.org These simulations solve Newton's equations of motion for the atoms in the system, revealing how the molecule moves, flexes, and changes its conformation. For potential drug candidates, MD simulations are crucial for assessing the stability of a ligand when bound to a biological target, such as a protein. acs.org The simulation can show whether the ligand remains in the binding pocket and maintains key interactions, providing insights into the structural stability of the ligand-protein complex. acs.orgdntb.gov.ua

Molecular Docking Studies for Predictive Binding Modes with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as an enzyme or a protein. ijpsjournal.com This method is instrumental in drug discovery for screening virtual libraries of compounds and prioritizing them for synthesis and biological testing. For derivatives of 1,4-benzoxazin-3-one, docking studies have been performed against a variety of biological targets to explore their therapeutic potential.

These studies have investigated benzoxazinone derivatives as inhibitors for targets including:

Thrombin: A key enzyme in the blood coagulation cascade. acs.org

DNA Gyrase: An essential bacterial enzyme, making it a target for antibiotics. ijpsjournal.com

Pancreatic α-amylase and Intestinal α-glucosidase: Enzymes involved in carbohydrate digestion, targeted for anti-diabetic therapies. nih.govresearchgate.net

Nrf2-Keap1: A pathway involved in the anti-inflammatory and antioxidant response. nih.gov

Acetylcholinesterase (AChE): An enzyme targeted in the treatment of Alzheimer's disease. acs.org

Docking results provide a binding score, often in kcal/mol, which estimates the binding affinity, and a predicted binding pose, which shows the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site. ijpsjournal.comnih.gov

Table 3: Summary of Molecular Docking Studies on 1,4-Benzoxazin-3-one Derivatives.
Biological TargetTherapeutic AreaExample FindingReference
ThrombinAnticoagulantIdentified potent and selective inhibitors with Ki values in the nanomolar range. acs.org
E. coli DNA GyraseAntibacterialDerivatives showed strong binding affinity, with docking scores around -6.585 kcal/mol. ijpsjournal.com
α-Amylase / α-GlucosidaseAntidiabeticCompounds showed high affinity values, with scores as favorable as -9.9 kcal/mol. nih.gov
Nrf2Anti-inflammatoryDocking suggested interaction with Nrf2-related binding sites, preventing its degradation. nih.gov
AcetylcholinesteraseAlzheimer's DiseaseShowed potential for inhibition through interactions with critical amino acid residues. acs.org

A typical molecular docking protocol involves several key steps. First, the three-dimensional structures of the protein target and the ligand (e.g., this compound) are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site or "grid box" on the protein. Software like AutoDock or methods like CDOCKER, which is based on the CHARMm force field, are then used to generate a multitude of possible ligand conformations and orientations within the active site. researchgate.net

Each generated pose is evaluated by a scoring function, which calculates a score representing the predicted binding affinity. nih.gov These functions estimate the free energy of binding by considering terms for hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation energy. To validate the docking protocol, it is common practice to first "re-dock" the native co-crystallized ligand into its protein's active site. A successful protocol is one where the predicted pose has a low root-mean-square deviation (RMSD) from the experimental crystal structure position, confirming that the docking parameters can accurately reproduce the known binding mode.

Analysis of Protein-Ligand Interaction Fingerprints and Key Residues

Computational docking studies have been instrumental in elucidating the binding modes of this compound derivatives with various protein targets. These studies reveal the specific amino acid residues that are crucial for the stabilization of the ligand-protein complex. For instance, in the context of designing inhibitors for enzymes like acetylcholinesterase, which is relevant in Alzheimer's disease, molecular docking has identified key interactions. acs.org

Derivatives of the 1,4-benzoxazin-3-one scaffold have been shown to form significant interactions, such as hydrogen bonds and pi-pi stacking, with amino acid residues within the active sites of their target enzymes. acs.org For example, studies on related benzoxazinone derivatives targeting α-glucosidase have highlighted the importance of hydrogen bonding in modulating enzymatic activity. nih.gov The analysis of these interaction fingerprints, often visualized as 2D diagrams, allows researchers to understand the specific contributions of different parts of the molecule to its binding affinity. nih.govresearchgate.net

Key residues frequently involved in the interactions of benzoxazinone-based ligands include tyrosine, phenylalanine, and tryptophan, which can participate in various non-covalent interactions like hydrogen bonds, pi-pi stacking, and pi-alkyl interactions. acs.org The benzyl group of this compound, for instance, is well-suited to engage in hydrophobic and aromatic interactions within a protein's binding pocket.

Table 1: Key Amino Acid Residue Interactions with Benzoxazinone Derivatives

Target EnzymeKey Interacting ResiduesTypes of InteractionsReference
AcetylcholinesteraseTyr124, Trp286, Tyr337, Tyr341, Phe295Hydrogen Bond, Pi-Alkyl, Pi-Pi Stacking, Pi-Sulfur acs.org
α-GlucosidaseNot specified for this exact compound, but hydrogen bonding is key.Hydrogen Bond nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction in silico

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property-based descriptors of a series of compounds with their biological activities. mdpi.com For benzoxazinone derivatives, QSAR studies have been pivotal in predicting their potential as therapeutic agents and in guiding the design of new, more potent analogues. nih.govmdpi.comtandfonline.comnih.gov

These models are built by developing a mathematical relationship between the physicochemical properties of the molecules and their observed biological responses. mdpi.com The predictive power of QSAR models allows for the virtual screening of large libraries of compounds, prioritizing those with the highest predicted activity for synthesis and further testing. nih.gov

Studies on various substituted benzoxazinones have successfully developed QSAR models for a range of biological activities, including antiplatelet, antimicrobial, and antiviral effects. nih.govmdpi.comnih.gov These models have demonstrated good statistical significance and predictive ability, as confirmed by internal and external validation methods. nih.govmdpi.com

Descriptor Selection and Model Development Methodologies

The development of a robust QSAR model begins with the careful selection of molecular descriptors. tandfonline.com These descriptors quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. For benzoxazinone derivatives, a variety of 2D and 3D descriptors have been employed. tandfonline.comnih.gov

Commonly used descriptor classes include:

Steric descriptors: Related to the size and shape of the molecule.

Electrostatic descriptors: Pertaining to the charge distribution and electronic properties.

Hydrophobic descriptors: Quantifying the molecule's lipophilicity.

Topological descriptors: Describing the connectivity of atoms within the molecule.

Several statistical methods are used to develop the QSAR models, with multiple linear regression (MLR), partial least squares (PLS), and k-nearest neighbor (kNN) being among the most common. nih.govtandfonline.combohrium.com Feature selection techniques, such as stepwise regression, genetic algorithms, and simulated annealing, are often applied to identify the most relevant descriptors that contribute to the biological activity. nih.govmdpi.com

For instance, a 3D-QSAR study on substituted benzoxazinones as antiplatelet agents utilized the k-nearest neighbor molecular field analysis (kNN-MFA) approach. nih.govmdpi.com This study identified steric, electrostatic, and hydrophobic field descriptors as being significant for the observed activity. nih.govmdpi.comtandfonline.com The resulting models showed high validation and cross-validation values, indicating their reliability. mdpi.com

Table 2: Methodologies in QSAR Studies of Benzoxazinone Derivatives

Study FocusModel Development MethodKey Descriptor TypesReference
Antiplatelet ActivitykNN-MFA, MLRSteric, Electrostatic, Hydrophobic nih.govmdpi.com
HIV-1 Reverse Transcriptase InhibitionStepwise MLR, PLS, kNN-MFAElectrostatic, Hydrophobic, Steric tandfonline.comnih.govtandfonline.com
Antimicrobial ActivityGenetic Algorithm, MLRShape, VolSurf, H-bonding nih.gov

Mechanistic Reaction Pathway Analysis using Computational Tools

Computational tools, particularly Density Functional Theory (DFT), are powerful for investigating the mechanisms of chemical reactions. uantwerpen.beresearchgate.net For the synthesis of this compound and its analogues, computational analysis can help elucidate the reaction pathways, identify transition states, and determine the thermodynamic and kinetic feasibility of different synthetic routes.

For example, the synthesis of novel benzoxazinone derivatives has been studied computationally to understand the formation mechanisms. acs.org DFT calculations can suggest energy barriers for different reaction steps and indicate whether a proposed pathway is thermodynamically favorable. acs.org This information is invaluable for optimizing reaction conditions and improving yields.

Studies have reported the use of computational methods to analyze intramolecular C-H activation and cyclization reactions leading to the formation of the benzoxazinone core. mdpi.com These analyses can provide insights into the role of catalysts and oxidants in the reaction mechanism. mdpi.com By understanding the step-by-step process of bond formation and cleavage, chemists can design more efficient and selective synthetic strategies.

Investigation of Biological Interaction Mechanisms and Target Identification in Vitro

Methodologies for Investigating Enzyme Inhibition in vitro

A variety of in vitro assays are utilized to determine the inhibitory potential of 4-benzyl-2H-1,4-benzoxazin-3-one and its derivatives against different enzymes. These assays are crucial for elucidating the mechanism of action and identifying potential therapeutic targets.

The inhibitory activity of benzoxazinone (B8607429) derivatives against proteases is a significant area of research. The class of 3,1-benzoxazin-4-ones, which are structurally related to 1,4-benzoxazinones, are known to be potent inhibitors of various serine proteases. nih.govnih.gov For instance, certain 2-benzyloxy-4H-3,1-benzoxazin-4-ones have demonstrated rapid acylation of human leukocyte proteinase 3 with a Ki value of 1.8 nM. nih.gov

Studies on 4H-3,1-benzoxazin-4-one derivatives have identified them as inhibitors of Cathepsin G, a serine protease implicated in several pathologies. nih.gov A constructed library of these derivatives led to the identification of an inhibitor with an IC50 of 0.84 μM and significant selectivity over other serine proteases like thrombin and factor XIa. nih.gov Furthermore, a high-throughput screening identified a 2-phenyl-2H-1,4-benzoxazin-3(4H)-one derivative as an inhibitor of Factor Xa, a key serine protease in the blood coagulation cascade, with an initial IC50 of 27 μM. acs.org Subsequent structural modifications led to a potent inhibitor with an IC50 of 3 nM. acs.org While these studies focus on close structural analogs, they highlight the potential of the benzoxazinone scaffold, including the 4-benzyl substituted variant, to interact with and inhibit serine proteases.

Histone deacetylases (HDACs) are a family of enzymes that play a crucial role in gene expression and are important targets in cancer therapy. mdpi.comnih.gov Some plant-derived cyclic hydroxamic acids, such as benzoxazinoids, have been shown to act as HDAC inhibitors. nih.gov While direct studies on this compound are not specified, the general class of benzoxazinones is being investigated for this activity. For example, the design of dual HDAC-COX inhibitors has incorporated benzyl (B1604629) linkers, which in some cases, improved the preference for HDAC6 inhibition. mdpi.com This suggests that the benzyl moiety can play a role in the interaction with HDAC enzymes.

Carbonic Anhydrase (CA) Inhibition:

Benzoxazinone derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. tandfonline.commdpi.com Some CA inhibitors are used clinically in the treatment of epilepsy. tandfonline.com Studies on coumarin (B35378) and benzoxazinone-based compounds have reported their CA inhibitory activity. tandfonline.com For instance, a series of N-benzyl and N-allyl aniline (B41778) derivatives showed potent inhibition of human carbonic anhydrase I (hCA I) and II (hCA II) with IC50 values in the nanomolar range. researchgate.net

Paraoxonase 1 (PON1) Inhibition:

Paraoxonase 1 (PON1) is an esterase associated with high-density lipoprotein (HDL) and plays a role in protecting against atherosclerosis. frontiersin.org The inhibition of PON1 can be indicative of potential toxicity. A study investigating the effects of various coumarin and benzoxazinone derivatives on human PON1 activity found that all tested compounds inhibited the enzyme with IC50 values ranging from 7.84 to 543.70 μM. tandfonline.com Notably, coumarin derivatives were generally more potent inhibitors than the benzoxazinone derivatives in this particular study. tandfonline.com

Glucosamine-6-phosphate synthase is a potential target for antimicrobial and antidiabetic agents. nih.govnih.gov While direct inhibition studies of this compound on this enzyme are not detailed in the provided context, related heterocyclic compounds have been explored. Docking studies of isoxazoline (B3343090) derivatives, for example, have been conducted against L-Glutamine: D-fructose-6-phosphate amidotransferase (glucosamine-6-phosphate synthase) to understand their antimicrobial activity. medipol.edu.tr The broad biological activity of the benzoxazinone scaffold suggests its potential for interaction with this enzyme. researchgate.net

Cyclooxygenase (COX) enzymes are key to the inflammatory pathway, and their inhibition is the basis for the action of non-steroidal anti-inflammatory drugs (NSAIDs). mongoliajol.info Research has focused on developing selective COX-2 inhibitors to minimize gastrointestinal side effects associated with non-selective NSAIDs. mongoliajol.infobrieflands.com Benzoxazinone derivatives have been synthesized and evaluated for their anti-inflammatory effects, which are often mediated through COX inhibition. ijfans.org For example, a series of benzoxazinone derivatives were evaluated for their anti-inflammatory activity, with one compound showing 62.61% inhibition of rat paw edema. mongoliajol.info Another study on novel bis-heterocycles containing a 2-mercaptobenzothiazole (B37678) and a 1,2,3-triazole moiety demonstrated potent selective COX-2 inhibition. researchgate.net These findings suggest the potential of the benzoxazinone framework, including 4-benzyl derivatives, to be developed as COX inhibitors.

Receptor Binding Profiling and Ligand-Receptor Interaction Studies in vitro

The interaction of this compound and its analogs with various receptors has been a subject of investigation to understand their pharmacological profiles.

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been found to interact with several G protein-coupled receptors (GPCRs). For instance, one derivative was identified as having strong activity against dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors, suggesting its potential as a lead compound for neuropsychiatric disorders. nih.gov Another study described a potent dopamine D2 receptor antagonist with high activity in inhibiting serotonin reuptake. nih.gov

Furthermore, benzoxazin-3-one (B8392483) derivatives have been identified as a novel class of nonsteroidal mineralocorticoid receptor (MR) antagonists. rcsb.org Through scaffold hopping and optimization, a derivative was identified that showed highly potent and selective MR antagonist activity. rcsb.org Additionally, derivatives of 2,3-dihydro-4H-1,3-benzoxazin-4-one have been found to have a selective agonist action for the type 2 cannabinoid receptor (CB2). google.com

These studies collectively indicate that the this compound scaffold is a versatile platform for designing ligands that can interact with a range of receptor targets, offering potential therapeutic applications in various disease areas.

Serotonin (5-HT1A) Receptor Affinity Studies

The benzoxazinone moiety is recognized for its potential to interact with serotonin receptors. Studies have integrated this scaffold into molecules designed to target the 5-HT1A receptor, often in conjunction with serotonin reuptake inhibition. heteroletters.orgnih.gov A series of 3,4-dihydro-2H-benzoxazinones emerged from high-throughput screening as having a high affinity for the 5-HT1A receptor. nih.gov These compounds were developed as antagonists with potent 5-HT reuptake inhibitory activity. nih.gov For instance, derivatives of 8-(2-(4-Aryl-1- piperazinyl) ethyl)-2H-1,4-benzoxazin- 3(4H)-ones were identified as highly potent 5-HT1A receptor antagonists. heteroletters.org The benzoxazine (B1645224) structure is considered a key element that can be utilized to create compounds with combined 5-HT1A receptor and serotonin selective reuptake inhibitor (SSRI) activities. heteroletters.org

Research into related structures, such as N-substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives, has led to the identification of potent D2 antagonists and 5-HT1A partial agonists, highlighting the utility of the broader benzoxazine-like framework in developing agents for neuropsychiatric disorders. acs.org

Urotensin-II Receptor Antagonism Investigations

The this compound framework is a constituent of several potent antagonists of the urotensin-II (U-II) receptor, a G-protein coupled receptor implicated in cardiovascular function. researchgate.netnih.gov U-II is a highly potent vasoconstrictor, making its antagonists a subject of therapeutic interest. psu.edu

Various 4-phenylpiperidine-benzoxazin-3-ones have been synthesized and assessed as U-II receptor antagonists. researchgate.netnih.gov Initial explorations identified moderately potent compounds which feature a 4-phenylpiperidine (B165713) subunit and a benzoxazin-3-one core. researchgate.net Significant improvements in potency were achieved by modifying the substitution pattern on the core structure. researchgate.net

Further studies led to the development of compounds like GSK1562590, which incorporates a dichlorinated benzoxazinone ring. This compound demonstrated high affinity for multiple mammalian U-II receptor orthologs and functioned as an insurmountable antagonist in several species. nih.gov

Table 1: Urotensin-II Receptor Binding Affinity of Benzoxazinone Analogs

Compound Target Binding Affinity (pKi) Species Reference
GSK1440115 U-II Receptor 7.34–8.64 Mouse, Rat, Cat, Monkey, Human nih.gov
GSK1562590 U-II Receptor 9.14–9.66 Mouse, Rat, Cat, Monkey, Human nih.gov

This table presents a selection of benzoxazinone analogs and their reported binding affinities for the urotensin-II receptor.

Mineralocorticoid Receptor (MR) Binding Assays

Nonsteroidal mineralocorticoid receptor (MR) antagonists are sought after for treating cardiovascular diseases like hypertension. The benzoxazin-3-one structure has been a fruitful starting point for the discovery of such antagonists. acs.orgnih.gov High-throughput screening identified a hit compound, 6-(7H- researchgate.netnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazin-6-yl)-2H-1,4-benzoxazin-3(4H)-one, which, despite modest initial potency (IC50 = 2000 nM), served as a basis for optimization. acs.orgsci-hub.se

Structure-based design, utilizing the crystal structure of the MR ligand-binding domain, guided the synthesis of novel benzoxazin-3-one derivatives. acs.orgsci-hub.se This led to the identification of compounds with a 1,2-diaryl framework as a key structural feature for high binding affinity. acs.orgnih.gov By substituting the 6-position of the benzoxazin-3-one core with a 1-phenyl-3-trifluoromethylpyrazol-5-yl moiety, researchers developed a series of potent and selective MR antagonists. acs.orgnih.gov One such analog, compound 14n , demonstrated highly potent activity and selectivity. nih.gov

Table 2: Mineralocorticoid Receptor (MR) Antagonist Activity of Benzoxazin-3-one Derivatives

Compound MR Binding IC50 (nM) Selectivity over other steroid receptors Reference
HTS Hit (1a ) 2000 Low acs.orgsci-hub.se
14n (6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one) Potent (specific value not stated in abstract) Good acs.orgnih.gov

This table summarizes the progression of MR antagonist potency from an initial screening hit to optimized benzoxazin-3-one analogs.

Glycoprotein IIb/IIIa (GP IIb/IIIa) Receptor Interaction

The 3,4-dihydro-2H-1,4-benzoxazine scaffold has been utilized to create dual-function antithrombotic agents that combine antagonism of the platelet Glycoprotein IIb/IIIa (GP IIb/IIIa) receptor with thrombin inhibitory activity. nih.gov The GP IIb/IIIa receptor is the final common pathway for platelet aggregation, making it a critical target for antiplatelet therapy. medcraveonline.commedscape.com

By integrating mimetics of the pharmacophores for both thrombin inhibitors and GP IIb/IIIa antagonists into a single benzoxazine-based molecule, researchers have developed compounds with balanced, submicromolar activity at both targets. nih.govresearchgate.net Systematic variations, including the position of substituents on the benzoxazine nucleus and the introduction of fluorinated benzyl groups, were performed to optimize this dual activity. nih.govresearchgate.net This led to the identification of compounds like 9i , a 6-(carboxymethyl)(3,4-difluorobenzyl)amino derivative, as a potent agent with balanced dual activity (IC50(GP IIb/IIIa) = 1.1±0.6μM). researchgate.net

Structure-Activity Relationship (SAR) Derivation for this compound and its Analogs

The biological activity of the this compound scaffold is highly dependent on its substitution pattern. Extensive SAR studies have been conducted to understand how structural modifications influence receptor affinity and functional activity. nih.goviosrjournals.org

Design and Synthesis of Analogs for SAR Probing

A variety of synthetic strategies have been employed to generate libraries of this compound analogs for SAR studies. iosrjournals.org Common methods involve the cyclization of 2-aminophenols with haloacetyl halides, followed by N-alkylation. semanticscholar.org A novel and efficient synthesis has been described via a Smiles rearrangement, allowing for diverse substitutions on the benzoxazine core. semanticscholar.org Another developed pathway uses a Buchwald–Hartwig cross-coupling reaction to introduce various aryl groups at the N-4 position. mdpi.com

For specific targets, synthesis is guided by the desired pharmacophore. For GP IIb/IIIa antagonists, the synthesis involves combining mimetics of the Arg-Gly-Asp sequence with the benzoxazine core. nih.gov For MR antagonists, design was based on crystal structures and docking models, leading to the synthesis of derivatives with complex aryl-pyrazole moieties at the 6-position of the benzoxazinone ring. acs.orgnih.gov The synthesis of antifungal analogs has involved attaching acylhydrazone moieties to the core structure. frontiersin.org These synthetic efforts provide the necessary chemical diversity to probe the structural requirements for specific biological activities. acs.org

Correlation of Structural Features with Specific Biological Interaction Profiles

SAR studies have established clear correlations between the structural features of this compound analogs and their biological activities. iosrjournals.org

For Urotensin-II Receptor Antagonism: A key finding was that moving a carboxamide group to the 2-position of a neighboring benzene (B151609) ring, along with an enlarged amide substituent and a 4-chloro group, significantly improved antagonist potency. researchgate.net In another series, dichlorination of the benzoxazinone ring was a critical modification that enhanced binding affinity. nih.gov

For Mineralocorticoid Receptor Antagonism: SAR studies on an initial HTS hit revealed that a 1,2-diaryl framework attached to the benzoxazinone core was crucial for high binding affinity. acs.org Further optimization showed that introducing specific substituted phenyl-pyrazole moieties at the 6-position led to potent and selective MR antagonists. acs.orgnih.gov The 1,4-benzoxazin-3-one moiety itself often acts as a key hydrogen bonding motif, interacting with residues like Asn770 in the MR ligand-binding pocket. sci-hub.se

For GP IIb/IIIa Receptor Interaction: Systematic variation of substituents around the 3,4-dihydro-2H-1,4-benzoxazine nucleus is critical. nih.gov A "fluorine scan" on the N-benzyl group demonstrated that a 3,4-difluorobenzyl substituent resulted in a potent compound with well-balanced dual inhibitory activity against both thrombin and the GP IIb/IIIa receptor. researchgate.net

For 5-HT1A Receptor Affinity: The benzoxazine moiety itself is considered a pharmacophoric element. heteroletters.org In one series of dual 5-HT1A antagonists and reuptake inhibitors, a 5-(2-methyl)quinolinyloxy substituent on the benzoxazinone core was found to confer high receptor affinity and potent transport inhibition. nih.gov

Biophysical Techniques for Elucidating Binding Mechanisms in vitro (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To fully characterize the binding mechanism of a compound to its target protein, biophysical methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable. These techniques provide detailed information about the thermodynamics and kinetics of the interaction, offering insights into the forces driving complex formation. cureffi.orgnih.gov

Surface Plasmon Resonance (SPR) is a powerful technique for measuring the kinetics of binding and dissociation between a ligand (such as this compound) and a target molecule, which is typically immobilized on a sensor surface. beilstein-journals.org SPR detects changes in the refractive index at the surface as the ligand flows over and binds to the target, providing real-time data on the association rate (k_a_) and the dissociation rate (k_d_). From these rates, the equilibrium dissociation constant (K_D_), a measure of binding affinity, can be calculated (K_D_ = k_d_/k_a_).

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to its target in solution. cureffi.orgnih.gov In a typical ITC experiment, a solution of the compound is titrated into a solution containing the target molecule. The heat released or absorbed during this interaction is measured, allowing for the determination of the binding affinity (K_D_), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. These thermodynamic parameters provide a complete picture of the binding energetics.

Currently, there is a lack of specific published studies that have utilized SPR or ITC to investigate the direct binding of this compound to a particular biological target. Therefore, no specific data tables on its binding affinities, kinetic parameters, or thermodynamic profiles can be presented at this time. The application of these techniques would be a critical next step in the preclinical evaluation of this compound to identify its direct molecular targets and to elucidate the precise nature of its interactions, which underpin its observed biological activities.

Advanced Research Applications and Methodological Development Utilizing 4 Benzyl 2h 1,4 Benzoxazin 3 One

Role as a Privileged Scaffold in Medicinal Chemistry Research

The 1,4-benzoxazin-3-one core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of natural products and synthetic molecules with diverse and potent biological activities. ontosight.airesearchgate.netfrontiersin.org This structural motif provides a rigid framework that can be readily functionalized at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR). The benzoxazinone (B8607429) ring system is known to be metabolically stable and can mimic other important biological structures, such as phenol (B47542) or catechol moieties. researchgate.net

Derivatives of the 1,4-benzoxazin-3-one scaffold have been investigated for a wide range of pharmacological activities, including:

Antimicrobial and Antifungal Properties: These compounds have shown potential against various microorganisms. ontosight.airesearchgate.netfrontiersin.org

Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines. ontosight.ainih.gov

Anti-inflammatory Effects: The ability to modulate inflammatory responses has been observed in some benzoxazinone derivatives. ontosight.ainih.gov

Antiviral Activity: Benzoxazinones have been explored as inhibitors of viral enzymes, such as HIV reverse transcriptase. drugpatentwatch.com

Enzyme Inhibition: They have been identified as inhibitors of various enzymes, including Factor Xa, a key component in the blood coagulation cascade. nih.gov

The benzyl (B1604629) group at the N-4 position of 4-BENZYL-2H-1,4-BENZOXAZIN-3-ONE provides a crucial lipophilic substituent that can influence the compound's pharmacokinetic and pharmacodynamic properties. Researchers often utilize this position for further modification to optimize potency, selectivity, and other drug-like characteristics. For instance, in the development of nonsteroidal mineralocorticoid receptor antagonists, modifications on the benzoxazin-3-one (B8392483) scaffold, including substitutions at various positions, led to the identification of potent and selective compounds. acs.org

Application as a Key Intermediate in the Synthesis of Complex Organic Molecules

This compound serves as a pivotal intermediate in the synthesis of more complex and functionally diverse organic molecules. Its synthesis often involves the cyclization of appropriately substituted precursors, such as 2-aminophenols. chem-soc.siijsr.netresearchgate.net A common synthetic route involves the reaction of a 2-aminophenol (B121084) with a suitable two-carbon unit, followed by N-benzylation. For example, a method for synthesizing 4-benzyl-7-methyl-2H-1,4-benzoxazin-3(4H)-one involves the initial reaction of 2-chloro-4-methylphenol (B1207291) with N-benzyl-2-chloroacetamide, followed by a Smiles rearrangement to yield the final product. semanticscholar.org

Once formed, the benzoxazinone ring can be further elaborated. The methylene (B1212753) group at the C-2 position is reactive and can be a site for introducing additional functional groups or for building more complex ring systems. For example, 4-benzyl-2-(2-(4-oxo-2-thioxothiazolidin-5-ylidene)ethyl)-2H-1,4-benzoxazin-3(4H)-ones have been conveniently prepared from 2-aminophenol and rhodanine (B49660) derivatives, showcasing the utility of the benzoxazinone core in accessing more intricate heterocyclic systems. chem-soc.si

The versatility of this compound as a synthetic intermediate is further highlighted by its use in constructing polyheterocyclic molecules. By employing strategies like "click chemistry," researchers have linked the benzoxazinone scaffold to other heterocyclic moieties such as 1,2,3-triazoles and isoxazolines, aiming to create novel compounds with enhanced biological activities. nih.gov

Development of Analytical Methods for Research and Characterization Beyond Basic Identification

The increasing interest in benzoxazinone derivatives for various applications has necessitated the development of sophisticated analytical methods for their quantification and characterization in complex matrices, such as plant extracts. nih.gov While basic identification methods are useful, advanced techniques are required for reliable quantification and to understand the behavior of these compounds under different conditions.

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) has emerged as a powerful tool for the analysis of benzoxazinone derivatives. nih.govfateallchem.dk This technique offers high sensitivity and selectivity, allowing for the detection of these compounds at very low concentrations (down to 0.002-0.023 ng/µL). nih.gov Researchers have developed methods that not only quantify known benzoxazinones but also screen for other potentially present derivatives by identifying characteristic precursor-product ion fragmentation pathways. nih.gov This is particularly important as benzoxazinones can be chemically unstable, and their fragmentation patterns in the mass spectrometer can be beneficially used for developing highly responsive quantification methods. fateallchem.dk

For a series of 2H-benzoxazinone based 3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines, an efficient and rapid analytical assay method has been developed and validated using LC/LCMS. researchgate.net The optimization of chromatographic conditions, including the column and mobile phase composition, is crucial for achieving adequate separation of these closely related compounds. researchgate.net Such validated methods are essential for quality control and for ensuring the purity and identity of these compounds in research and development.

Strategies for Scaffold Hopping and Bioisosteric Replacements in Chemical Biology

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry used to discover novel compounds with improved properties by modifying the core structure of a known active molecule. nih.gov The 1,4-benzoxazin-3-one scaffold, including this compound, is an excellent candidate for such modifications due to its established biological relevance. researchgate.net

Scaffold hopping involves replacing the central framework of a molecule with a different scaffold that maintains a similar three-dimensional arrangement of key functional groups. nih.gov This can lead to the discovery of new chemical series with different intellectual property profiles and potentially improved ADME (absorption, distribution, metabolism, and excretion) properties. For example, in the search for novel mineralocorticoid receptor antagonists, researchers started with a hit compound and, through scaffold hopping and optimization, identified benzoxazin-3-one derivatives as a potent new series. acs.org

Bioisosteric replacement focuses on substituting specific functional groups or atoms within a molecule with others that have similar physical or chemical properties, without significantly altering the biological activity. nih.govtcichemicals.com This strategy can be used to fine-tune a molecule's properties, such as its metabolic stability, solubility, or target affinity. For instance, the lactam moiety of the benzoxazinone ring can be considered a bioisostere of other functional groups. In one study, a 1,3-dihydrobenzimidazol-2-one was used as a hydrogen bonding motif instead of a 1,4-benzoxazin-3-one in the design of mineralocorticoid receptor antagonists. sci-hub.se The exploration of such replacements is crucial for optimizing lead compounds into viable drug candidates.

Combinatorial Chemistry and High-Throughput Synthesis of Benzoxazinone Libraries

Combinatorial chemistry and high-throughput synthesis (HTS) are powerful tools for rapidly generating large libraries of related compounds for biological screening. researchgate.net The 1,4-benzoxazin-3-one scaffold is well-suited for these approaches due to the availability of diverse starting materials and the relative ease of introducing substituents at multiple positions.

The synthesis of benzoxazinone libraries often involves parallel synthesis techniques, where multiple reactions are carried out simultaneously. Mechanochemistry, which uses mechanical force to induce chemical reactions, has been applied to the parallel synthesis of benzoxazine (B1645224) derivatives in a high-throughput manner. rsc.org This method allows for the simultaneous processing of multiple samples, significantly increasing the efficiency of library generation.

Microwave-assisted synthesis is another technique that has been successfully employed for the rapid synthesis of benzoxazinone derivatives. chem-soc.si This approach can significantly reduce reaction times and improve yields compared to conventional heating methods. By combining these HTS techniques with the versatile chemistry of the benzoxazinone scaffold, researchers can quickly generate large and diverse libraries of compounds for screening against a wide range of biological targets. The identification of a benzoxazinone derivative as a Factor Xa inhibitor from a high-throughput screen of a chemical library demonstrates the power of this approach. nih.gov

Intellectual Property Landscape and Patent Analysis in Benzoxazinone Chemical Research

The significant therapeutic potential of benzoxazinone derivatives has led to a robust intellectual property landscape, with numerous patents filed to protect novel compounds, synthetic methods, and their applications. A review of patent literature reveals a wide range of claims related to benzoxazinones.

Patents have been granted for benzoxazinone derivatives with specific biological activities, such as:

Inhibitors of HIV reverse transcriptase. drugpatentwatch.com

Lipase inhibitors for the treatment of obesity. googleapis.com

Enzyme inhibitors for various physiological targets. google.com

Antimicrobial agents. ijpar.com

The patents often cover not just the final compounds but also key intermediates and the processes for their preparation. For example, patents describe the synthesis of 4H-3,1-benzoxazin-4-ones and related compounds, as well as pharmaceutical compositions containing them. google.com The claims in these patents can be broad, covering a general scaffold with various substituents, or more specific, focusing on a particular compound with demonstrated efficacy. For instance, a patent for 2-(Hexadecyloxy)-6-methyl-4H-3,1-benzoxazin-4-one specifies a particular crystal form of the compound. googleapis.com

Analysis of the patent landscape is crucial for researchers and pharmaceutical companies to navigate the field, identify areas for innovation, and avoid infringing on existing intellectual property. The extensive patenting of benzoxazinone derivatives underscores their perceived value and the ongoing commercial interest in developing them into new therapeutic agents.

Future Directions and Emerging Research Avenues for 4 Benzyl 2h 1,4 Benzoxazin 3 One

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization

The convergence of artificial intelligence (AI) and drug discovery is set to revolutionize the design of novel therapeutics. frontiersin.org For derivatives of 4-benzyl-2H-1,4-benzoxazin-3-one, AI and machine learning (ML) offer powerful tools for de novo design and lead optimization. frontiersin.orgnih.gov

Generative AI algorithms, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can learn from vast datasets of known molecules to design novel chemical structures with desired pharmacological profiles. frontiersin.orgbham.ac.uk This approach accelerates the creative process of inventing new molecules that are tailored to specific biological targets. frontiersin.org For instance, a deep recurrent neural network has already been used to construct an AI drug generation system that successfully identified a compound with a 2H-1,4-benzoxazin-3(4H)-one scaffold as a potential lead for complex neuropsychiatric disorders by targeting multiple G protein-coupled receptors. nih.gov

Furthermore, ML models, particularly deep reinforcement learning, can be employed to optimize the properties of existing benzoxazinone (B8607429) derivatives. bham.ac.uk By creating models that predict activity, selectivity, and pharmacokinetic properties, researchers can virtually screen and refine thousands of potential modifications to the this compound core structure. bham.ac.ukresearchgate.net This data-driven approach minimizes the need for extensive, time-consuming, and costly laboratory synthesis and testing, guiding chemists to focus on the most promising candidates. frontiersin.org The integration of these AI technologies with experimental validation is a promising strategy for the rapid development of innovative drugs based on the benzoxazinone framework. frontiersin.orgnih.gov

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern medicinal chemistry. Future research on this compound and its analogs will increasingly focus on novel and sustainable synthetic pathways that offer high yields, simple reaction conditions, and broad substrate applicability. smolecule.commdpi.com

Recent advancements have already moved beyond traditional methods. Strategies such as "click chemistry," specifically the copper-catalyzed 1,3-dipolar cycloaddition, have been successfully used to synthesize complex benzoxazinone derivatives containing 1,2,3-triazole and isoxazoline (B3343090) moieties. nih.govmdpi.com This approach is lauded for its efficiency and good yields under mild conditions. nih.gov Other innovative methods include:

Copper-Catalyzed Cascade Reactions: This methodology involves the nucleophilic substitution of 2-halophenols with 2-chloroacetamides followed by a copper-catalyzed coupling cyclization, providing an efficient route to N-substituted 2H-1,4-benzoxazin-3-(4H)-ones. smolecule.com

Palladium-Catalyzed Oxidative Alkoxycarbonylation: This technique allows for the creation of complex heterocyclic compounds from readily available materials in a one-pot process. ijfans.org

Lewis Acid-Catalyzed SN2-Type Ring Opening: A highly efficient, stepwise method for producing 3,4-dihydro-1,4-benzoxazine derivatives with excellent stereospecificity involves the ring-opening of activated aziridines with 2-halophenols, followed by a Cu(I)-catalyzed intramolecular C-N cyclization. organic-chemistry.org

The emphasis on green chemistry is also evident in the use of recyclable ionic liquids as a medium for one-pot syntheses of benzoxazinones, highlighting a move towards more sustainable practices. researchgate.net These advanced synthetic strategies are crucial for building diverse libraries of this compound derivatives for biological screening.

Deepening Mechanistic Understanding of Biological Interactions through Advanced Omics Technologies

To fully harness the therapeutic potential of this compound, a profound understanding of its molecular mechanisms of action is essential. Advanced "omics" technologies—genomics, proteomics, and metabolomics—provide a holistic view of the biological interactions of this compound and its derivatives within a living system.

These technologies can identify the specific cellular pathways and molecular targets modulated by benzoxazinone compounds. For example, research on certain derivatives has shown they can activate the Nrf2-HO-1 pathway, which is crucial for regulating redox homeostasis, and consequently reduce the production of reactive oxygen species (ROS) and alleviate microglial inflammation. nih.gov Benzoxazinoids found in nature have also been identified as signaling molecules that can regulate plant defense responses. researchgate.net

Future research will likely employ these omics approaches more extensively to:

Identify Protein Targets: Using proteomics to pinpoint the specific proteins that bind to this compound.

Map Pathway Perturbations: Applying transcriptomics and metabolomics to understand how the compound alters gene expression and metabolic profiles within cells.

Uncover Resistance Mechanisms: Investigating how cancer cells or microbes might develop resistance to benzoxazinone-based drugs.

By integrating data from these different omics levels, researchers can construct detailed models of the compound's biological activity, leading to more rational drug design and the identification of biomarkers for predicting treatment response.

Development of Advanced Computational Models for Predictive Chemistry and Reactivity

Computational chemistry is an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and reactivity, thereby guiding experimental work. For this compound, the development of advanced computational models will be pivotal in accelerating its journey from a lead compound to a potential therapeutic agent.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Such models have been successfully used to analyze the antimicrobial activity of benzoxazine-3-one derivatives, helping to predict the activity of new compounds and guide lead optimization. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. Docking studies have been used to investigate the antidiabetic potential of newly synthesized benzoxazinone derivatives by modeling their interactions with key enzymes like α-amylase and α-glucosidase. mdpi.comresearchgate.net These studies revealed high affinity values, suggesting significant potential as antidiabetic agents. mdpi.com

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity.

ADME/Tox Prediction: In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of drug candidates early in the development process. ljmu.ac.uk For instance, ADME analyses of some benzoxazinone derivatives have indicated high intestinal absorption and good oral bioavailability. nih.gov

By combining these computational tools, researchers can build comprehensive predictive models for this compound and its analogs. These models will facilitate the rational design of derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic properties, ultimately streamlining the drug development pipeline.

Q & A

Q. What are the standard synthetic routes for 4-benzyl-2H-1,4-benzoxazin-3-one?

The synthesis typically involves alkylation or benzylation of the benzoxazinone core. For example, a method described for related compounds involves reacting a benzoxazinone precursor with benzyl halides under basic conditions (e.g., triethylamine) to introduce the benzyl group at the N4 position . Optimized procedures may use polar aprotic solvents (e.g., DMF) and reflux conditions to achieve yields >90%, as demonstrated in the synthesis of structurally similar derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent placement. For instance, the benzyl group’s protons typically appear as a multiplet at δ 4.5–5.0 ppm, while the carbonyl (C3) resonates near δ 165 ppm in ¹³C NMR .
  • Mass spectrometry : GC/MS or ESI-MS can confirm molecular weight (e.g., molecular ion peak at m/z 237 for C₁₄H₁₁NO₂) .
  • X-ray crystallography : Used to resolve ambiguities in stereochemistry or crystal packing, as seen in crystal structures of chloro- and nitro-substituted analogs .

Q. How is the purity of this compound assessed during synthesis?

Purity is validated via HPLC (reversed-phase C18 columns) with UV detection at 254 nm. Recrystallization from ethanol or ethyl acetate is commonly employed for purification, achieving >98% purity as verified by melting point analysis (e.g., 52–54°C for related derivatives) .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the benzoxazinone core be addressed?

Regioselectivity depends on electronic and steric factors. For example:

  • Electrophilic substitution : Chlorination at the C6 or C7 position is directed by electron-donating groups (e.g., methoxy) .
  • Catalytic strategies : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can selectively modify aryl positions, as demonstrated in derivatives with antifungal activity .
  • Directing groups : Temporary protection of the carbonyl group (e.g., acetylation) can enhance selectivity during nitration or halogenation .

Q. What strategies resolve contradictions in spectroscopic data for benzoxazinone derivatives?

Discrepancies in NMR assignments (e.g., overlapping aromatic signals) can be resolved by:

  • 2D NMR techniques : COSY and HSQC experiments differentiate coupling patterns and carbon-proton correlations .
  • Isotopic labeling : ¹⁵N or ¹³C labeling clarifies nitrogen or carbonyl environments in complex spectra .
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify experimental data .

Q. How can enantiomeric purity be achieved in chiral benzoxazinone derivatives?

Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Cinchona alkaloids) has been effective. For instance, (2R)-configured derivatives were synthesized via kinetic resolution with >90% enantiomeric excess (ee), validated by chiral HPLC .

Q. What biological activities are associated with this compound derivatives?

  • Antifungal activity : Derivatives with electron-withdrawing groups (e.g., Cl at C6/C7) inhibit Candida albicans (MIC₅₀ = 8–16 µg/mL) by targeting ergosterol biosynthesis .
  • Herbicidal properties : Substituted analogs (e.g., 6-chloro) disrupt plant cell division, showing IC₅₀ values <10 µM in Arabidopsis models .

Q. How are structure-activity relationships (SAR) studied for benzoxazinone derivatives?

SAR is explored through systematic substitution:

  • Aromatic ring modifications : Electron-withdrawing groups (Cl, NO₂) enhance antifungal activity but reduce solubility .
  • Side-chain variations : Bulky substituents (e.g., phenethyl at N4) improve receptor binding affinity in neurological studies .
  • Quantitative SAR (QSAR) : Computational models (e.g., CoMFA) correlate logP values with bioactivity .

Methodological Considerations

Q. What experimental designs optimize yield in multistep syntheses of benzoxazinones?

  • Design of Experiments (DoE) : Response surface methodology (RSM) identifies optimal conditions (e.g., temperature, solvent ratio) for key steps like cyclization .
  • Flow chemistry : Continuous reactors improve heat transfer and reduce side reactions in exothermic steps (e.g., benzylation) .

Q. How are stability and degradation profiles of this compound analyzed?

Accelerated stability studies (40°C/75% RH for 6 months) assess hydrolytic susceptibility. LC-MS identifies degradation products (e.g., hydrolysis of the lactam ring to form aminophenols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.